Propofol Glucuronide-d17 Methyl Ester
Description
Contextualization of Propofol (B549288) Metabolite Research Significance
Propofol is characterized by its rapid onset, short duration of action, and swift metabolic clearance. nih.govnih.gov The liver is the primary site of metabolism, although extrahepatic clearance also plays a significant role, as evidenced by continued metabolite excretion during the anhepatic phases of liver transplants. nih.gov The drug undergoes extensive biotransformation into water-soluble, inactive metabolites that are subsequently excreted.
The study of these metabolites, particularly Propofol glucuronide, is critical for several reasons:
Understanding Pharmacokinetics: A thorough understanding of Propofol's metabolic pathways is essential for interpreting its pharmacokinetic profile, including clearance rates and potential for drug-drug interactions. nih.gov Propofol is known to inhibit certain cytochrome P450 enzymes, such as CYP3A4, and modulate the activity of UDP-glucuronosyltransferase (UGT) enzymes, which can affect the metabolism of other drugs. nih.gov
Forensic and Clinical Analysis: The detection of Propofol and its metabolites in biological samples is necessary to prove ingestion. nih.gov Research into metabolites like Propofol glucuronide has led to the development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the parent drug's use and potential abuse. nih.gov For instance, Propofol glucuronide in hair has been proposed as a stable, long-term marker for monitoring chronic Propofol administration. nih.gov
Improving Therapeutic Outcomes: Investigating the metabolic profile of Propofol can provide insights that may help mitigate rare but serious adverse reactions associated with the drug. nih.gov
Role of Glucuronide Conjugates in Xenobiotic Biotransformation Studies
The biotransformation of foreign compounds (xenobiotics), such as drugs, is a fundamental defense mechanism in mammals. This process typically occurs in two phases. Phase II, or conjugation, involves coupling the xenobiotic or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion from the body. uef.fiyoutube.com
Glucuronidation is the most crucial and widespread Phase II reaction. jove.com This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a xenobiotic. uef.fijove.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found in high concentrations in the liver. uef.finih.gov
The key functions of glucuronidation in xenobiotic biotransformation are:
Detoxification: By adding a highly polar glucuronic acid group, the process generally renders biologically active compounds inactive and less toxic. uef.finih.gov
Enhanced Excretion: The resulting glucuronide conjugate is more water-soluble (hydrophilic) than the parent compound, which prevents it from being reabsorbed in the kidneys and promotes its elimination in urine or bile. uef.fijove.com
Broad Substrate Specificity: UGT enzymes can act on a wide variety of functional groups, including hydroxyls, carboxyls, amines, and thiols, making glucuronidation a versatile pathway for the metabolism of numerous drugs and other xenobiotics. jove.com
While typically a detoxification pathway, some glucuronide conjugates can be biologically active, contributing to either the therapeutic or toxic effects of the parent compound. nih.gov Therefore, studying these conjugates is vital for a complete understanding of a drug's disposition and effects.
Rationale for Deuterated and Methyl Ester Derivatives in Advanced Analytical Science
The specific chemical modifications in Propofol Glucuronide-d17 Methyl Ester—deuteration and methyl esterification—are deliberately introduced to create a superior tool for analytical research.
Deuterated Derivatives: Deuterium (B1214612) (²H) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule creates an isotopically labeled version that is chemically almost identical to the original but has a higher mass. This property is highly advantageous in quantitative analysis, particularly in mass spectrometry-based methods. medchemexpress.comnih.gov
Internal Standards: Deuterated compounds like Propofol-d17 β-D-glucuronide serve as ideal internal standards for quantitative assays. medchemexpress.com When added to a biological sample (e.g., plasma, urine, hair) at a known concentration, the deuterated standard co-elutes with the non-deuterated (endogenous) analyte during chromatography. Because they behave nearly identically during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. nih.gov The mass spectrometer can distinguish between the analyte and the heavier internal standard, allowing for highly accurate and precise quantification of the target metabolite. nih.gov
Metabolic Profiling: The use of deuterium labeling can also help in studying the pharmacokinetic and metabolic profiles of drugs without altering their fundamental biological activity. medchemexpress.com
Methyl Ester Derivatives: The addition of a methyl group to the carboxylic acid of the glucuronide moiety (esterification) also serves specific research purposes.
Precursor Synthesis: Propofol Glucuronide Methyl Ester can act as a chemical precursor or intermediate in the synthesis of the final metabolite, Propofol glucuronide. pharmaffiliates.combiosynth.com
Altered Physicochemical Properties: Methylation can change the compound's properties, such as increasing its solubility in certain solvents or altering its stability, which can be useful for specific experimental designs or for improving its handling as a reference material. biosynth.com
This compound combines these advantages, serving as a labeled precursor to the metabolite Propofol β-D-Glucuronide, making it an essential reference material for metabolic studies and the development of robust analytical methods. pharmaffiliates.com
Academic Research Landscape and Future Trajectories for this compound
This compound exists primarily within the domain of specialized chemical synthesis and advanced analytical chemistry. It is commercially available from suppliers of pharmaceutical standards, stable isotopes, and research chemicals, highlighting its role as a tool rather than a therapeutic agent. pharmaffiliates.comvivanls.comstable-isotopes.com Its primary application is as a labeled internal standard or precursor in research aimed at the precise quantification of Propofol metabolism. pharmaffiliates.com
Future research trajectories involving this compound are likely to focus on:
Advanced Pharmacokinetic Modeling: Utilizing this compound to develop more sophisticated and patient-specific pharmacokinetic models for Propofol, potentially leading to more personalized anesthesia protocols.
Highly Sensitive Forensic Detection: Further refining analytical techniques for detecting Propofol abuse, where the use of stable isotope-labeled standards is paramount for achieving the necessary accuracy and sensitivity for legal proceedings. nih.gov
Mechanistic Studies of Drug Metabolism: Investigating the specific contributions of different UGT enzyme isoforms (e.g., UGT1A9) to Propofol glucuronidation, for which this compound would be an invaluable analytical tool. nih.gov
Environmental and Exposure Monitoring: As analytical methods become more sensitive, there may be applications in monitoring for trace levels of Propofol and its metabolites in wastewater or other environmental samples to assess the impact of pharmaceutical waste.
In essence, this compound will continue to be a crucial, behind-the-scenes molecule that enables significant progress in the clinical, forensic, and pharmacological understanding of Propofol.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | pharmaffiliates.comvivanls.com |
| Synonym | 2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid Methyl Ester | pharmaffiliates.comvivanls.com |
| Molecular Formula | C₁₉H₁₁D₁₇O₇ | pharmaffiliates.comvivanls.com |
| Molecular Weight | 385.53 g/mol | pharmaffiliates.comvivanls.com |
| Appearance | Light Yellow Oil | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
| Applications | Labeled precursor to the metabolite Propofol β-D-Glucuronide; internal standard | pharmaffiliates.com |
Table 2: Comparison of Related Propofol Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
|---|---|---|---|
| Propofol | C₁₂H₁₈O | 178.27 | Intravenous anesthetic agent |
| Propofol glucuronide | C₁₈H₂₆O₇ | 354.4 | Major, inactive metabolite |
| Propofol-d17 β-D-Glucuronide | C₁₈H₉D₁₇O₇ | 371.5 | Deuterium-labeled metabolite for use as an internal standard |
| This compound | C₁₉H₁₁D₁₇O₇ | 385.53 | Labeled precursor and analytical standard |
Data sourced from multiple public chemical databases and supplier information. cymitquimica.compharmaffiliates.comvivanls.comnih.gov
Properties
Molecular Formula |
C₁₉H₁₁D₁₇O₇ |
|---|---|
Molecular Weight |
385.53 |
Synonyms |
2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid Methyl Ester; |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Methodologies for Propofol Glucuronide D17 Methyl Ester
De Novo Synthesis Approaches for Deuterated Propofol (B549288) Glucuronide
The de novo synthesis of Propofol Glucuronide-d17 is a complex process that begins with the synthesis of the deuterated aglycone, Propofol-d17. A common synthetic route to propofol involves the Friedel-Crafts alkylation of phenol (B47542). scribd.com To create the deuterated version, this synthesis can be adapted by using deuterated starting materials. For instance, the synthesis could start from a deuterated phenol or use a deuterated alkylating agent, such as 2-bromopropane-d7, to introduce the isopropyl groups onto the phenol ring.
Once the Propofol-d17 (2,6-bis(1-methylethyl)phenyl-d17) is synthesized, the next critical step is the glucuronidation. This process mimics the phase II metabolic pathway where the UDP-glucuronosyltransferase (UGT) enzyme, primarily UGT1A9, conjugates propofol with glucuronic acid. nih.govcaymanchem.com In a chemical synthesis setting, this is achieved by reacting the deuterated propofol with a suitable glucuronic acid donor. Typically, a protected form of glucuronic acid, such as a methyl glucuronate donor with acetyl or benzyl (B1604629) protecting groups, is used to ensure regioselectivity and prevent unwanted side reactions. mdpi.comjst.go.jp The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or bis(trifluoromethanesulfonyl)imide (Tf₂NH), to facilitate the formation of the β-glucuronide linkage, which is the stereoisomer formed metabolically. jst.go.jp The final step involves the deprotection of the hydroxyl groups on the glucuronic acid moiety to yield Propofol-d17 β-D-glucuronide. medchemexpress.cominvivochem.com
Table 1: Key Stages in De Novo Synthesis of Propofol-d17 Glucuronide
| Stage | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Deuterated Aglycone Synthesis | Alkylation of a phenol precursor to produce Propofol-d17. | Deuterated phenol or deuterated isopropylating agent (e.g., 2-bromopropane-d7), Lewis acid catalyst (e.g., AlCl₃). |
| 2. Glucuronidation | Coupling of Propofol-d17 with a protected glucuronic acid donor. | Propofol-d17, protected methyl glucuronate donor, Lewis acid catalyst (e.g., BF₃·Et₂O, Tf₂NH). |
| 3. Deprotection | Removal of protecting groups from the glucuronic acid moiety. | Catalytic hydrogenation (for benzyl groups) or base-catalyzed hydrolysis (for acetyl groups). nih.gov |
Chromatographic Purification and Isolation Techniques for Reference Standards
The purity of an isotopic reference standard is paramount for its use in quantitative analysis. Following synthesis, Propofol Glucuronide-d17 Methyl Ester must be rigorously purified to remove unreacted starting materials, reagents, and side products. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification and isolation of propofol metabolites. capes.gov.brnih.govnih.gov
Preparative HPLC is used to isolate the target compound in sufficient quantity and purity. capes.gov.brnih.gov The selection of chromatographic conditions is critical for achieving baseline resolution of the desired product from impurities. researchgate.net
Table 2: Typical HPLC Parameters for Propofol Metabolite Purification
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Reversed-phase columns, such as C18 or Phenyl columns, are commonly used. researchgate.netlabmedica.com Phenyl columns can provide enhanced selectivity for aromatic compounds like propofol and its metabolites. labmedica.com |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) fluoride (B91410) or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. researchgate.netasiapharmaceutics.info The gradient allows for the separation of compounds with a wide range of polarities, from the polar glucuronide conjugates to the less polar parent drug. |
| Detection | Ultraviolet (UV) detection is often used, monitoring at a wavelength where the analyte absorbs, such as 211 nm or 270 nm. caymanchem.comnih.gov For higher sensitivity and specificity, Mass Spectrometry (MS) detection is employed. labmedica.comnih.gov |
The collected fractions containing the pure compound are then combined, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the final, isolated reference standard.
Assessment of Isotopic Enrichment and Purity for Quantitative Applications
For an isotopically labeled compound to serve as a reliable internal standard, its isotopic enrichment and chemical purity must be accurately determined. rsc.orgrsc.org The use of stable isotope-labeled internal standards is a widely accepted approach to correct for variability during sample preparation and analysis in mass spectrometry-based quantification. researchgate.netveeprho.com
The assessment involves a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org
Isotopic Enrichment Assessment: HR-MS is used to determine the isotopic distribution and calculate the percentage of isotopic enrichment. rsc.org The analysis involves acquiring a full-scan mass spectrum and integrating the ion signals for all possible isotopologues (e.g., d17, d16, d15, etc.). rsc.orgrsc.org Isotopic enrichment is the mole fraction of the specific isotope (deuterium in this case) at the labeled positions. isotope.com It is distinct from species abundance, which is the percentage of molecules with a specific number of deuterium (B1214612) atoms. isotope.com For a compound labeled as d17, the goal is to have the d17 species as the most abundant, with minimal contributions from partially deuterated or non-deuterated species.
Table 3: Example of Isotopic Purity Assessment Data by HR-MS
| Isotopologue | Relative Abundance (%) | Comment |
|---|---|---|
| d17 (Target) | > 98% | Indicates high isotopic enrichment. |
| d16 | < 1.5% | Minor contribution from partially deuterated species. |
| d0 (Unlabeled) | < 0.5% | Minimal presence of the unlabeled compound. |
(Note: Data is illustrative, based on typical requirements for high-purity standards as described in the literature.) rsc.orgrsc.org
Chemical Purity and Structural Integrity: NMR spectroscopy confirms the chemical structure and the position of the deuterium labels. rsc.orgrsc.org By comparing the NMR spectrum of the deuterated compound to its non-deuterated analog, the absence of certain proton signals confirms successful deuteration at specific sites. Carbon-13 NMR can also be used to assess purity. researchgate.net
Quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are used to determine the chemical purity of the final standard. nih.gov A calibration curve is constructed to quantify the compound, and the purity is typically reported as a percentage (e.g., ≥98%). caymanchem.comachemtek.com This comprehensive analysis ensures that the this compound reference standard is suitable for its intended use in sensitive and accurate quantitative applications. nih.govbiosynth.com
Advanced Analytical Methodologies for Propofol Glucuronide D17 Methyl Ester Characterization and Quantification
Mass Spectrometry (MS) Techniques for High-Sensitivity Detection and Structural Elucidation
Mass spectrometry is a cornerstone for the analysis of propofol (B549288) metabolites due to its unparalleled sensitivity and ability to provide structural information. For propofol and its conjugates, which can be challenging to detect, MS-based methods, especially when coupled with chromatographic separation, are indispensable. bohrium.com The analysis of propofol itself can be hampered by weak fragmentation and poor ionization efficiency. bohrium.combohrium.com However, its metabolites, such as propofol glucuronide, are more amenable to detection with the right techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying propofol glucuronide in biological matrices like hair and urine. nih.govresearchgate.net The development of these methods focuses on achieving high sensitivity, selectivity, and reliability. Propofol Glucuronide-d17 is frequently employed as an internal standard to ensure accuracy by correcting for matrix effects and variations during sample preparation and analysis. nih.govbohrium.com
Method optimization involves several key steps. The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for specificity. For instance, a common transition for propofol glucuronide is from a precursor ion of m/z 353 to product ions of m/z 175 and 113. nih.govbohrium.comresearchgate.net For the internal standard, Propofol Glucuronide-d17, the corresponding transition is m/z 370 → 175, 113. nih.govresearchgate.netresearchgate.netresearchgate.net This mass difference allows for precise differentiation and quantification.
Optimization of the mobile phase is also crucial. The use of an ammonium (B1175870) fluoride (B91410) buffer in the mobile phase has been shown to enhance ion response sensitivity. nih.gov Furthermore, derivatization can be employed to improve the ionization efficiency of the parent propofol molecule, although its glucuronide metabolite can often be analyzed directly in negative ionization mode. bohrium.com Validation of LC-MS/MS methods demonstrates excellent linearity (with correlation coefficients often exceeding 0.999) and low limits of detection (LOD) and quantification (LOQ), sometimes reaching the picogram per milligram (pg/mg) level in hair samples. nih.govbohrium.comresearchgate.net
| Parameter | Propofol Glucuronide | Propofol Glucuronide-d17 (Internal Standard) | Source |
| Precursor Ion (m/z) | 353 | 370 | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Product Ions (m/z) | 175, 113 | 175, 113 | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | bohrium.com |
| Limit of Detection (Hair) | 2 pg/mg | N/A | nih.govresearchgate.net |
| Limit of Quantification (Hair) | 5 pg/mg | N/A | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While LC-MS/MS is ideal for analyzing thermally labile metabolites like glucuronides directly, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the parent compound, propofol, and can be used for metabolites following a hydrolysis step. labmedica.com Propofol itself is highly volatile but shows limited fragmentation in mass spectrometry, often necessitating derivatization to improve its chromatographic and mass spectrometric properties. researchgate.net
For the analysis of propofol glucuronide using GC-MS, the glucuronic acid moiety must first be cleaved through enzymatic (e.g., using β-glucuronidase) or acidic hydrolysis to release the free propofol. nih.gov The resulting propofol is then derivatized to create a more volatile and thermally stable compound suitable for GC analysis. A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the compound can be analyzed by GC-MS, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. nih.gov For example, after silylation, characteristic ions of the propofol derivative are monitored. nih.gov Although this multi-step approach is more complex than direct LC-MS/MS analysis of the glucuronide, it provides a reliable and well-established alternative, particularly in laboratories where GC-MS is the standard platform. nih.govnih.gov A recently developed GC-MS/MS method allows for the simultaneous quantification of propofol and its phase I and II metabolites in blood and urine after hydrolysis and a QuEChERS-based extraction. nih.gov
Fragmentation Pathway Analysis and Isotopic Signature Interpretation
The structural elucidation of propofol glucuronide and the confirmation of its identity in a sample rely heavily on the analysis of its fragmentation pathway in tandem mass spectrometry. researchgate.net When the precursor ion of propofol glucuronide (m/z 353) is isolated and subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, yielding specific product ions. The product ions at m/z 175 and 113 are characteristic fragments that are monitored for quantification. nih.govresearchgate.net The m/z 175 fragment likely corresponds to the glucuronic acid moiety after a neutral loss of the propofol group.
The use of Propofol Glucuronide-d17 as an internal standard is a classic example of isotopic signature interpretation. nih.gov The "d17" signifies that 17 hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612). scbt.comnih.gov This substitution increases the mass of the molecule by 17 Daltons, shifting the precursor ion from m/z 353 to m/z 370. nih.govresearchgate.net Crucially, the fragmentation pattern remains the same, producing the same key product ions (m/z 175, 113). nih.govresearchgate.net During analysis, the instrument detects both the analyte and the internal standard simultaneously. The known concentration of the spiked internal standard allows for precise quantification of the native analyte, as the ratio of their signals compensates for any sample loss or matrix-induced signal suppression or enhancement.
Chromatographic Separation Techniques for Complex Biological Matrices
Effective separation of the analyte from endogenous components in complex biological matrices like blood, urine, and hair is paramount for accurate quantification. researchgate.netlabmedica.com Chromatographic techniques are employed to achieve this separation prior to detection by mass spectrometry.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the standard separation techniques for the analysis of propofol glucuronide. nih.govbohrium.com These methods offer excellent resolution and are perfectly suited for separating polar, non-volatile metabolites from complex mixtures. UPLC systems, which use smaller particle-size columns, provide faster analysis times and greater separation efficiency compared to traditional HPLC. nih.gov
In a typical method, a reversed-phase column (e.g., a C18 column) is used with a gradient elution program. The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium fluoride or an acid like formic acid to improve peak shape and ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govbohrium.com The gradient is adjusted to ensure that propofol glucuronide is well-separated from other metabolites and matrix interferences, providing a clean signal for the mass spectrometer. nih.gov For example, a method using a Waters ACQUITY UPLC I-Class system demonstrated baseline resolution of propofol glucuronide and other related metabolites. nih.gov
Development of Robust Sample Preparation Protocols for Pre-clinical Samples
The development of a robust sample preparation protocol is arguably one of the most critical stages in the analytical workflow, as it directly impacts the accuracy, precision, and sensitivity of the final result. The goal is to efficiently extract the analyte from the matrix while removing as many interfering substances as possible.
Several protocols have been developed for various pre-clinical and forensic sample types:
Hair Analysis: A common method involves washing the hair samples (e.g., with distilled water and methanol) to remove external contamination, followed by extraction. nih.govresearchgate.net This can be achieved by incubating the hair in methanol for several hours. nih.govresearchgate.net Another approach involves digesting the hair matrix in a sodium hydroxide (B78521) solution. researchgate.net
Solid-Phase Extraction (SPE): For cleaning up extracts, SPE is a widely used technique. Mixed-mode anion exchange cartridges have proven effective for selectively isolating propofol glucuronide from digested hair samples. researchgate.net The protocol involves loading the sample, washing away interferences with solvents like water and ethyl acetate, and then eluting the target analyte with a specific solvent mixture, such as 2% formic acid in ethyl acetate. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is another classic cleanup technique that has been applied to the analysis of propofol and its metabolites. researchgate.net
"Dilute-and-Analyze": For cleaner matrices like urine, a much simpler "dilute-and-analyze" approach can be highly effective. nih.gov This method involves simply diluting the urine sample with the internal standard solution before direct injection into the LC-MS/MS system, offering a significant advantage in terms of speed and simplicity. nih.gov
The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and the available equipment.
| Sample Type | Preparation Technique | Key Steps | Source |
| Hair | Methanolic Extraction | Wash (water, methanol), incubate in methanol, centrifuge, evaporate, reconstitute. | nih.govresearchgate.netresearchgate.net |
| Hair | SPE | Digest in NaOH, load on mixed-mode anion exchange cartridge, wash, elute with formic acid in ethyl acetate. | researchgate.net |
| Urine | Dilute-and-Analyze | Add internal standard diluent to urine sample, inject. | nih.gov |
| Blood/Urine | QuEChERS/Hydrolysis (for GC-MS) | Hydrolyze with β-glucuronidase, perform QuEChERS extraction. | nih.gov |
Application as a Stable Isotope Internal Standard in Bioanalytical Assays
Propofol Glucuronide-d17 Methyl Ester serves a critical role in the field of bioanalysis, not as a direct quantification standard, but as a labeled precursor for the synthesis of Propofol-d17 β-D-Glucuronide (PG-d17). pharmaffiliates.compharmaffiliates.com This end-product, a stable isotope-labeled internal standard (SIL-IS), is essential for the accurate and precise quantification of propofol and its primary metabolite, propofol glucuronide, in complex biological matrices such as urine and hair. nih.govscirp.org The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based assays, as it provides the most effective means to correct for variations in sample preparation and matrix-induced signal suppression or enhancement.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction and ionization. nih.gov By incorporating 17 deuterium atoms, PG-d17 is chemically indistinguishable from the native propofol glucuronide, ensuring it behaves identically throughout the analytical process. However, its increased mass allows it to be separately detected by the mass spectrometer, enabling a highly accurate ratio measurement between the analyte and the known concentration of the internal standard.
Research studies have consistently employed PG-d17, derived from precursors like the methyl ester form, to develop robust and sensitive assays for monitoring propofol. These methods are crucial in both clinical pharmacokinetics and forensic toxicology to investigate potential drug misuse. nih.govnih.gov For instance, validated LC-MS/MS methods have been established for the detection of propofol glucuronide in urine and hair, matrices where the parent drug is often undetectable shortly after administration. nih.govnih.gov
A key application involves a "dilute-and-analyze" sample preparation, which is a simple and high-throughput approach for urine analysis. In this method, a known amount of the PG-d17 internal standard is added to the urine sample, which is then diluted before direct injection into the LC-MS/MS system. nih.gov This minimizes sample manipulation and potential for analyte loss. For more complex matrices like hair, which can serve as a long-term repository for drug metabolites, a more extensive extraction is required, but the principle of using PG-d17 to correct for recovery and matrix effects remains paramount. nih.govresearchgate.net
The performance of PG-d17 in these assays is well-documented. Validation studies demonstrate excellent linearity, precision, and accuracy, with low limits of quantification, making it possible to detect minute amounts of propofol metabolites. nih.govnih.gov The table below summarizes typical parameters from a validated LC-MS/MS method for propofol glucuronide using its deuterated internal standard.
Interactive Data Table: LC-MS/MS Parameters for Propofol Glucuronide Analysis
Users can filter the table by parameter type to view specific details of the analytical method.
| Parameter | Analyte (Propofol Glucuronide) | Internal Standard (Propofol Glucuronide-d17) | Rationale |
| Precursor Ion (m/z) | 353 | 370 | Represents the mass-to-charge ratio of the intact molecule selected for fragmentation. The +17 mass difference reflects the deuterium labeling. nih.govresearchgate.net |
| Product Ion (m/z) | 175, 113 | 175, 113 | Specific fragments generated from the precursor ion in the mass spectrometer, used for quantification and confirmation. The fragments are identical as the deuterium is on a part of the molecule that remains intact. nih.govresearchgate.net |
| Limit of Detection (LOD) | 2 pg/mg (in hair) | N/A | The lowest concentration of the analyte that can be reliably distinguished from background noise. nih.gov |
| Limit of Quantification (LOQ) | 5 pg/mg (in hair) | N/A | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |
| Linearity (R²) | >0.999 | N/A | A measure of how well the calibration curve fits a linear regression, indicating a direct proportionality between concentration and instrument response. nih.gov |
| Matrix Effect | Corrected by IS | 4.9% (in urine) | The alteration of ionization efficiency by co-eluting matrix components. A low percentage indicates minimal interference and effective correction by the internal standard. nih.gov |
In Vitro Metabolic Investigations of Propofol Glucuronide D17 Methyl Ester
Enzymatic Formation and Hydrolysis Pathways Analysis
The metabolic fate of Propofol (B549288) Glucuronide-d17 Methyl Ester in vitro is dictated by two primary enzymatic processes: the glucuronidation of its parent molecule, propofol, and the potential hydrolysis of its methyl ester and glucuronide moieties.
The formation of propofol glucuronide is a critical metabolic pathway for propofol. researchgate.net This conjugation reaction is catalyzed by the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. ingentaconnect.com In vitro studies utilizing recombinant human UGT isoforms and human liver microsomes (HLMs) have definitively identified UGT1A9 as the principal enzyme responsible for the glucuronidation of propofol. ingentaconnect.comnih.govnih.gov
Research has shown that UGT1A9, which is expressed extensively in the liver and also in extrahepatic tissues like the kidney and small intestine, is the predominant isoform involved in this metabolic process. ingentaconnect.com While UGT1A9 is the main catalyst, other isoforms have been investigated. Studies with recombinant UGTs demonstrated that UGT1A6 could produce a minor amount of propofol glucuronide, whereas isoforms like UGT1A1, UGT1A3, UGT1A4, UGT2B4, UGT2B7, UGT2B15, and UGT2B17 showed no detectable formation of the metabolite. nih.gov Furthermore, UGT1A8, which is found in extrahepatic tissues, has also been reported to have the capacity to glucuronidate propofol. ingentaconnect.com
The significance of UGT1A9 in propofol metabolism is further highlighted by studies showing that genetic variations in the UGT1A9 gene can lead to alterations in metabolic activity, potentially affecting individuals' responses to the drug. nih.govnih.gov
The methyl ester group on Propofol Glucuronide-d17 Methyl Ester makes it a potential substrate for esterase enzymes, which are ubiquitous in various tissues and biological fluids. These enzymes catalyze the hydrolysis of ester bonds. While specific studies on the esterase activity towards this exact deuterated methyl ester are not available, the general activity of esterases on drug esters is well-documented.
In vitro systems, such as human plasma and liver microsomes, are commonly used to assess the hydrolytic activity of esterases. drugbank.com Enzymes like paraoxonase 1, found in plasma, and other carboxylesterases present in the liver are known to hydrolyze ester-containing compounds. drugbank.com Therefore, it is plausible that this compound could undergo hydrolysis to form propofol glucuronide-d17. Additionally, β-glucuronidases, another class of hydrolases, are capable of cleaving the glucuronide bond itself, which would release the parent propofol molecule. nih.govsigmaaldrich.com Recombinant β-glucuronidase enzymes have been shown to be effective in rapidly hydrolyzing glucuronide conjugates in urine samples for analytical purposes. nih.govnih.gov
Kinetic Studies of Enzyme-Substrate Interactions
Understanding the kinetics of the enzymes that interact with propofol and its metabolites is crucial for predicting its metabolic clearance and potential for drug-drug interactions.
The kinetics of propofol glucuronidation by the UGT1A9 enzyme have been extensively studied. In many in vitro systems, this reaction follows traditional Michaelis-Menten kinetics. doi.org However, some studies have observed substrate inhibition, particularly in human liver and kidney microsomes. ingentaconnect.com
Kinetic parameters vary depending on the tissue and the specific UGT1A9 variants present. For instance, one study found the Km of wild-type UGT1A9 for propofol glucuronidation to be 111.2 µM. nih.gov In contrast, another investigation using human liver microsomes (HLM) reported a Km value of 41.8 µM, a Vmax of 5.21 nmol/min/mg protein, and an intrinsic clearance (CLint) of 126 µl/min/mg protein. ingentaconnect.com The same study noted that the kinetics in human intestinal microsomes (HIM) followed the Michaelis-Menten model, whereas human kidney microsomes (HKM) exhibited substrate inhibition. ingentaconnect.com
| Enzyme Source | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) | CLint (µl/min/mg protein) | Reference |
|---|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Substrate Inhibition | 41.8 | 5.21 | 126 | ingentaconnect.com |
| Human Intestinal Microsomes (HIM) | Michaelis-Menten | 280.06 (6.7x HLM) | 2.92 (0.56x HLM) | 10.46 (0.08x HLM) | ingentaconnect.com |
| Human Kidney Microsomes (HKM) | Substrate Inhibition | Comparable to HLM | 10.94 (2.1x HLM) | 466.2 (3.7x HLM) | ingentaconnect.com |
| Recombinant Wild-Type UGT1A9 | Michaelis-Menten | 111.2 | Not Reported | Not Reported | nih.gov |
In vitro studies have been conducted to assess the potential of propofol to inhibit or induce major drug-metabolizing enzymes. Propofol has been shown to have an inhibitory effect on cytochrome P450 (CYP) enzymes in a dose-dependent manner in both liver microsomes and isolated hepatocytes. nih.gov Specifically, it inhibits CYP1A2, CYP2C9, and CYP3A4 activities with Ki values of 30, 30, and 19 µM, respectively. nih.gov The IC50 values were determined to be 40 µM for CYP1A2, 49 µM for CYP2C9, and 32 µM for CYP3A4. nih.gov Another study reported IC50 values of 62.8 µmol/L for alfentanil and 52.9 µmol/L for sufentanil metabolism in human liver microsomes, indicating interference with the oxidative metabolism of these opioids. psu.edu
Regarding UGT enzymes, the interaction is more complex. Propofol's modulation of UGT1A1 activity has been found to be substrate-dependent. It can activate the glucuronidation of one substrate (4-methylumbelliferone) while inhibiting the metabolism of another (estradiol). nih.gov The IC50 for the inhibition of UGT1A1-catalyzed estradiol (B170435) 3β-glucuronidation in human liver microsomes was 228 µM. nih.gov
Studies have generally found no evidence of enzyme induction by propofol. nih.gov
Metabolism in Subcellular Fractions and Isolated Cell Systems
The metabolism of propofol is extensively studied in various in vitro systems that replicate different levels of biological organization.
Subcellular Fractions: Human liver microsomes (HLMs) are a primary tool for studying phase I (CYP-mediated) and phase II (UGT-mediated) metabolism. nih.govnih.gov They are used to determine kinetic parameters and inhibition profiles for the enzymes involved in propofol's biotransformation. ingentaconnect.comnih.gov Studies with HLMs have been crucial in identifying the roles of UGT1A9 and various CYP isoforms in propofol metabolism. ingentaconnect.comnih.gov Microsomes from extrahepatic tissues like the kidney and intestine have also been used to demonstrate their significant contribution to propofol glucuronidation. ingentaconnect.com
Isolated Cell Systems: Freshly isolated or cultured hepatocytes provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors. nih.gov Studies in isolated hepatocytes have confirmed the dose-dependent inhibitory effect of propofol on CYP activities. nih.gov Furthermore, plated human hepatocytes have been used in siRNA knockdown experiments to confirm the primary role of UGT1A9 in propofol glucuronidation and to investigate potential interactions between different UGT isoforms, such as UGT1A9 and UGT2B7. nih.gov Human hepatocyte cell lines, like LO2 cells, have been used to demonstrate the protective effects of propofol against hypoxia/reoxygenation injury, indicating its impact on cellular processes beyond simple metabolism. turkjgastroenterol.org
Microsomal and Hepatocyte Incubation Studies
In vitro studies utilizing liver microsomes and hepatocytes are fundamental in elucidating the metabolic pathways of xenobiotics. For propofol, the parent compound of propofol glucuronide, these studies have been pivotal in characterizing its extensive metabolism. The primary metabolic route for propofol is direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form propofol glucuronide. nih.govnih.govresearchgate.netnih.gov
Human liver microsomes have demonstrated the highest activity in propofol glucuronidation compared to other species like rabbits and rats. nih.gov The specific isoform responsible for this biotransformation in humans is predominantly UGT1A9. nih.govnih.govresearchgate.net Kinetic studies in human liver microsomes show that propofol glucuronidation follows a substrate inhibition model. nih.govresearchgate.net
Investigations have also highlighted the potential for drug-drug interactions. Various compounds co-administered during anesthesia, such as ketoprofen, fentanyl, and oxazepam, have been shown to inhibit the glucuronidation of propofol in human liver microsomes. nih.gov This indicates that at least two UGT isoforms are involved in the metabolism of propofol. nih.gov
While "this compound" is a deuterated, synthetic derivative of the primary metabolite of propofol, it is typically used as an internal standard for analytical quantification and is not itself the subject of metabolic investigation. The focus of microsomal and hepatocyte studies is on the metabolic conversion of the parent drug, propofol, into its metabolites, including propofol glucuronide.
Table 1: Kinetic Parameters of Propofol Glucuronidation in Human Liver Microsomes
| Parameter | Male | Female |
| Km (μM) | 50 | 46 |
| Vmax (nmol/min/mg protein) | 5.6 | 6.0 |
| CLint (μL/min/mg protein) | 110 | 130 |
This data represents the kinetics of propofol conversion to propofol glucuronide. nih.govresearchgate.net
Species-Specific Metabolic Profiles in Non-Human Biological Systems
Significant species differences have been observed in the metabolic profiles of propofol, largely attributable to variations in the expression and function of UGT isoforms responsible for glucuronidation. nih.govresearchgate.net
In vitro studies using liver microsomes from various species have revealed distinct kinetic profiles for propofol glucuronidation. nih.govresearchgate.net For instance, the kinetics fit a substrate inhibition model for mice, a Hill model for monkeys, and a biphasic model for rats. nih.govresearchgate.net The intrinsic clearance (CLint) values also vary considerably among species, with the rank order being mice > humans > monkeys > rats. nih.govresearchgate.net
While propofol is the subject of these species-specific metabolism studies, "this compound" is not typically investigated for its metabolic profile in non-human systems as it is a synthetic analytical standard.
Table 2: Comparative In Vitro Clearance of Propofol via Glucuronidation in Liver Microsomes of Different Species
| Species | Kinetic Model | Relative Clearance (CLint or CLmax) |
| Mice | Substrate Inhibition | Highest |
| Humans | Substrate Inhibition | High |
| Monkeys | Hill Model | Medium |
| Rats | Isoenzyme (Biphasic) | Low |
This table illustrates the species-dependent differences in the rate of propofol glucuronidation. nih.govresearchgate.net
Metabolic Fate of this compound in Cell-Free Systems
There is no available scientific literature detailing the metabolic fate of "this compound" in cell-free systems. This is because this specific compound is a synthetic, isotopically labeled derivative of a metabolite, designed for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays for the quantification of propofol glucuronide. scirp.org
The purpose of such a standard is to be chemically stable and not undergo metabolic transformation under the conditions of the analysis. Therefore, studies on its metabolic fate are not conducted. Research in cell-free systems would focus on the enzymatic processes involved in the metabolism of the parent drug, propofol, or potentially the stability of its naturally formed metabolites under various conditions.
Pre Clinical Pharmacokinetic Research of Propofol Glucuronide D17 Methyl Ester in Animal Models
Absorption and Distribution Profiles in Experimental Species
The absorption and distribution of propofol (B549288) glucuronide, the primary metabolite of the anesthetic agent propofol, have been investigated in various animal models to understand its pharmacokinetic profile. These studies are crucial for extrapolating data to human scenarios and for understanding the disposition of the compound in the body.
Tissue Distribution and Compartmental Modeling in Rodent Models
Following intravenous administration, propofol glucuronide exhibits distinct distribution patterns. In a study involving the administration of 14C-labeled propofol glucuronide to rats and dogs, it was observed that in dogs, the compound distributed from the plasma into a volume equivalent to that of the extracellular water. nih.gov This suggests that the distribution of propofol glucuronide is likely limited to the extracellular fluid and does not extensively penetrate tissues. In rats, the plasma concentrations of the radiolabeled compound were significantly lower than in dogs, which limited detailed quantification of tissue levels in that particular study. nih.gov
While specific quantitative tissue distribution data for propofol glucuronide in various rodent organs is not extensively detailed in the available literature, general principles of pharmacokinetics for glucuronidated metabolites suggest that their distribution is typically limited due to their increased polarity and molecular size compared to the parent drug.
Compartmental modeling for propofol itself has been extensively studied, often utilizing two- or three-compartment models to describe its pharmacokinetics. nih.govnih.gov However, specific compartmental models for propofol glucuronide in rodents are not as well-defined in the literature. The distribution half-life of propofol glucuronide from plasma in dogs has been reported to be approximately 4 minutes, indicating a rapid initial distribution phase. nih.gov
Interactive Data Table: Distribution of Propofol Glucuronide in Animal Models
| Species | Key Distribution Finding | Reference |
| Dog | Distributed into a volume equivalent to extracellular water. | nih.gov |
| Rat | Plasma concentrations were about one-tenth of those in dogs. | nih.gov |
Assessment of Permeability Across Biological Barriers (e.g., Blood-Brain Barrier)
The permeability of propofol glucuronide across the blood-brain barrier (BBB) is a critical factor in determining its potential for central nervous system effects. As a general principle, glucuronidation significantly increases the polarity of a compound, which typically restricts its ability to cross the BBB.
Direct in vivo studies specifically measuring the permeability of propofol glucuronide across the BBB are not widely available. However, studies on the parent compound, propofol, have shown that it readily crosses the BBB. nih.gov In contrast, a study administering a bolus intravenous dose of propofol glucuronide to mice found no hypnotic activity, which strongly suggests a lack of significant BBB penetration. nih.gov This is consistent with the understanding that glucuronidated metabolites are generally excluded from the brain.
Research on propofol has indicated that the anesthetic itself can increase the permeability of the BBB, at least in in vitro models. nih.govrug.nlnih.gov However, this effect is related to the parent drug and does not imply that the glucuronide metabolite would also have enhanced penetration.
Elimination Pathways and Metabolite Excretion Studies
The elimination of propofol glucuronide from the body occurs through multiple pathways, primarily involving renal and biliary excretion.
Renal and Biliary Clearance Mechanisms in Non-Human Primates or Rodents
Studies in rats and dogs have demonstrated that propofol glucuronide is eliminated through both urine and feces. Following a bolus intravenous dose of 14C-propofol glucuronide, approximately 40% of the dose was recovered in the urine and 48% in the feces of rats. In dogs, the proportions were 66% in urine and 19% in feces. nih.gov
A significant portion of the administered dose is excreted as unchanged propofol glucuronide in the urine, accounting for 25% of the dose in rats and 48% in dogs. nih.gov The total body clearance of propofol glucuronide in dogs was determined to be 1.8 ml/min per kg, with a renal clearance of about 20% of the glomerular filtration rate. nih.gov In humans, after an infusion of propofol, the metabolites, including glucuronides, can be detected in the urine for over 60 hours. page-meeting.org
Interactive Data Table: Excretion of 14C-Propofol Glucuronide in Animal Models
| Species | % of Dose in Urine | % of Dose in Feces | % of Unchanged Compound in Urine | Reference |
| Rat | 40% | 48% | 25% | nih.gov |
| Dog | 66% | 19% | 48% | nih.gov |
Investigation of Enterohepatic Recirculation in Pre-clinical Settings
Enterohepatic recirculation is a process where a drug or its metabolite is excreted into the bile, reabsorbed from the intestine, and returned to the systemic circulation. Evidence of enterohepatic circulation of propofol glucuronide has been observed in rats. nih.gov This process can prolong the elimination half-life of the compound. To a lesser extent, this phenomenon was also noted in dogs. nih.gov The mechanism of enterohepatic recirculation typically involves the hydrolysis of the glucuronide metabolite back to the parent compound by gut microflora, although in the case of administered propofol glucuronide, it would be the recirculation of the metabolite itself. nih.govresearchgate.net
Interspecies Comparative Pharmacokinetics and Allometric Scaling
Significant interspecies differences have been observed in the pharmacokinetics of propofol and its glucuronidation. These differences are important for the extrapolation of animal data to humans.
The kinetics of propofol glucuronidation by liver microsomes have been shown to differ markedly among humans, monkeys, rats, and mice. In vitro studies have revealed different kinetic models for glucuronidation in these species, with a substrate inhibition model for humans and mice, a Hill model for monkeys, and a biphasic model for rats. The in vitro clearance values also show a distinct rank order among species.
Allometric scaling is a mathematical method used to relate the physiological and pharmacokinetic parameters of drugs across different species based on body weight. For propofol, allometric scaling of clearance has been shown to be a useful tool for extrapolating pharmacokinetic parameters across species, from rats to humans, including pediatric populations. nih.gov However, the allometric exponent for propofol clearance can vary with age, particularly in neonates. While specific allometric scaling studies for propofol glucuronide are not detailed, the principles applied to the parent drug provide a framework for understanding how the clearance of its metabolite might scale across species.
Elucidation of Species-Dependent Differences in Metabolic Disposition
Significant differences in the handling of Propofol Glucuronide have been observed between animal species, particularly rats and dogs. Following intravenous administration, the routes of elimination for Propofol Glucuronide diverge considerably.
In dogs, the majority of an administered dose is eliminated via the kidneys, with approximately 66% recovered in urine and 19% in feces. pharmaffiliates.com Conversely, the rat model shows a different primary route of elimination, with 40% of the dose excreted in urine and a higher proportion, 48%, found in feces. pharmaffiliates.com This suggests a more pronounced role of biliary excretion and subsequent enterohepatic circulation in rats compared to dogs. pharmaffiliates.com
Further metabolic changes to the glucuronide itself were also noted. In both rats and dogs, metabolites resulting from side-chain hydroxylation of the parent glucuronide molecule were detected starting from four hours after the initial dose. pharmaffiliates.com This indicates that Propofol Glucuronide is not entirely inert and can undergo further biotransformation, the extent and nature of which may vary between species.
Table 1: Comparative Elimination of Propofol Glucuronide in Animal Models Data derived from intravenous administration studies.
| Species | Urine (% of Dose) | Feces (% of Dose) | Unchanged in Urine (% of Dose) | Primary Elimination Route |
| Dog | 66% | 19% | 48% | Renal |
| Rat | 40% | 48% | 25% | Fecal/Biliary |
Translational Potential from Animal Data to Research Hypotheses
The data gathered from animal models, while not directly transferable to humans, is crucial for forming research hypotheses for human studies. The observation that Propofol Glucuronide is hydrolytically stable in the plasma of animal models, meaning it does not readily convert back to active propofol, is a key finding. pharmaffiliates.com This stability is an important characteristic when predicting the metabolite's behavior in humans and assessing its potential for prolonged or delayed pharmacological effects.
The species-dependent differences in elimination pathways highlight the importance of selecting appropriate animal models in preclinical research. The dog, with its greater reliance on renal clearance for Propofol Glucuronide, may in this specific instance more closely mimic the renal-dominant elimination seen in humans for many drug metabolites. Understanding these differences allows researchers to better contextualize the data and refine their predictions for human pharmacokinetics.
Bioavailability and Systemic Exposure Investigations in Animal Models
Investigations into the systemic exposure of Propofol Glucuronide following intravenous administration have revealed significant differences between species.
In dogs, the plasma concentration of the compound was readily quantifiable. The total body clearance was measured at 1.8 ml/min per kg, and the volume of distribution was found to be equivalent to that of extracellular water. pharmaffiliates.com This indicates that the compound distributes out of the plasma but does not extensively penetrate tissues.
In stark contrast, plasma concentrations of the radiolabeled equivalent in rats were approximately ten times lower than in dogs, so low that the pharmacokinetic parameters for Propofol Glucuronide could not be quantified. pharmaffiliates.com This suggests a much more rapid and extensive distribution or elimination from the central circulation in rats compared to dogs.
Table 2: Systemic Exposure Parameters for Propofol Glucuronide Following intravenous administration.
| Species | Plasma Concentration | Total Body Clearance | Key Observation |
| Dog | Quantifiable | 1.8 ml/min/kg | Limited distribution to extracellular water. |
| Rat | ~1/10th of Dog levels | Not Quantified | Plasma levels too low to quantify, suggesting rapid clearance/distribution. |
Mechanistic Biochemical and Cellular Studies of Propofol Glucuronide D17 Methyl Ester Interactions
Cellular Uptake and Efflux Mechanisms in In Vitro Systems
There is no specific information available regarding the cellular uptake and efflux mechanisms of Propofol (B549288) Glucuronide-d17 Methyl Ester in in vitro systems. The research in this area has primarily focused on the parent drug, propofol, and to a lesser extent, its main metabolite, Propofol Glucuronide.
Role of Membrane Transporters (e.g., OATPs, MRPs) in Disposition
Specific studies detailing the role of membrane transporters such as Organic Anion Transporting Polypeptides (OATPs) or Multidrug Resistance-Associated Proteins (MRPs) in the disposition of Propofol Glucuronide-d17 Methyl Ester have not been identified.
For the parent metabolite, Propofol Glucuronide, it is plausible that as a glucuronidated conjugate, it would interact with transporters known to handle such molecules. Glucuronide conjugates are often substrates for efflux transporters like MRPs, which play a crucial role in their elimination from cells and the body. OATPs are uptake transporters that can facilitate the entry of drugs and their metabolites into cells, particularly in the liver. medchemexpress.eumedchemexpress.com However, direct experimental evidence for Propofol Glucuronide's interaction with these specific transporters is not extensively documented in the available literature.
Investigation of Transporter-Mediated Interactions and Competitive Inhibition
No in vitro studies investigating transporter-mediated interactions or competitive inhibition involving this compound are available. Research on the parent drug, propofol, has shown that it can inhibit certain cytochrome P450 enzymes, which could indirectly affect the metabolism of other drugs. However, this does not directly inform on the potential for Propofol Glucuronide or its deuterated methyl ester to act as inhibitors or substrates in transporter-mediated interactions. General studies on drug transporters show that competitive inhibition can occur when multiple compounds are substrates for the same transporter.
Intracellular Biotransformation and Subsequent Conjugation Reactions (In Vitro)
This compound is a metabolite of propofol that has already undergone glucuronidation and subsequent modification (methylation and deuteration). Therefore, it is not expected to undergo significant further intracellular biotransformation in the same manner as the parent drug.
The primary biotransformation of propofol involves direct glucuronidation to form Propofol Glucuronide, a reaction catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9 in the liver. Propofol can also be hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is then further conjugated.
As this compound is already a conjugated and modified form, any further in vitro reactions would likely involve hydrolysis of the ester or glucuronide bond rather than further conjugation. Enzymes like β-glucuronidases can hydrolyze glucuronide conjugates.
Table 1: In Vitro Metabolic Parameters for Propofol Glucuronidation Note: This data pertains to the formation of Propofol Glucuronide from propofol, not to the biotransformation of this compound.
| Parameter | Human Liver Microsomes | Human Intestine Microsomes | Reference |
|---|---|---|---|
| Km (μM) | 41.8 | 280.06 | |
| Vmax (nmol/min/mg protein) | 5.21 | 2.92 | |
| CLint (μl/min/mg protein) | 126 | 10.43 |
Interactions with Intracellular Macromolecules and Signaling Cascades (In Vitro)
There is no specific data available on the interactions of this compound with intracellular macromolecules or its potential to modulate cellular signaling cascades. Research in this area has focused almost exclusively on the pharmacologically active parent compound, propofol.
Assessment of Binding to Specific Proteins or Enzymes (Non-Pharmacological Relevance)
No studies have been identified that assess the binding of this compound to specific proteins or enzymes.
For the parent compound, propofol, it is known to be highly protein-bound in plasma (97-99%), primarily to albumin. It also binds to erythrocytes. Studies on propofol have also identified binding to other proteins, such as the SIRT-2 deacetylase, and it has been shown to directly bind and inhibit the skeletal muscle ryanodine (B192298) receptor 1 (RyR1). The glucuronidated metabolite is generally more water-soluble and less likely to exhibit the same high degree of protein binding as the lipophilic parent drug, but specific data for Propofol Glucuronide or its derivatives is lacking.
Table 2: Protein Binding of Propofol Note: This data is for the parent drug, propofol, not its glucuronide metabolite or the deuterated methyl ester.
| Component | Percentage of Propofol Bound in Blood | Primary Binding Protein | Reference |
|---|---|---|---|
| Plasma | ~98% | Albumin | |
| Erythrocytes | ~50% | Not specified |
Utility in Pre-clinical Biomarker Discovery and Validation Research
The deuterated compound, this compound, serves a highly specialized and critical role in pre-clinical research, particularly in the realm of biomarker discovery and validation. Its utility is not as a therapeutic or a direct object of biomarker investigation itself, but as an indispensable analytical tool. Specifically, its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using mass spectrometry. clearsynth.comscispace.com This function is fundamental to the accurate and precise measurement of its non-labeled counterpart, Propofol Glucuronide, in various biological matrices.
In pre-clinical studies, understanding the pharmacokinetics and metabolic profile of a drug like propofol is essential. Propofol Glucuronide is a major metabolite of propofol, and its concentration in biological fluids can be a key biomarker for drug exposure, metabolism, and in some contexts, abuse. nih.govnih.govkcasbio.com The validation of such a biomarker requires a robust and reliable analytical method to ensure that the measurements are accurate and reproducible. This is precisely where Propofol Glucuronide-d17, often in its methyl ester form for analytical purposes, becomes crucial.
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several reasons. clearsynth.comtexilajournal.com It has nearly identical chemical and physical properties to the analyte of interest (Propofol Glucuronide). scispace.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the 17 deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. nih.govresearchgate.net This co-elution and differential detection allow for the correction of variability that can be introduced during the analytical process, such as matrix effects (ion suppression or enhancement), extraction inconsistencies, and instrument response fluctuations. clearsynth.comkcasbio.com
One vendor notes that this compound is a precursor to the metabolite Propofol β-D-Glucuronide, indicating its role in the synthesis of the deuterated standard used in these analytical applications. pharmaffiliates.com The methyl ester form itself may be used to improve stability or chromatographic properties during analysis.
Detailed Research Findings
Research focused on the detection of propofol and its metabolites has demonstrated the practical application of deuterated internal standards. In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify Propofol Glucuronide in hair as a biomarker for propofol abuse, "propofol glucuronide-d17" was used as the internal standard. nih.govresearchgate.net This allowed for the development of a sensitive and validated method for detecting chronic propofol use. nih.govkcasbio.com The table below summarizes the key aspects of this analytical method validation.
| Parameter | Finding | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standard | Propofol glucuronide-d17 | nih.gov |
| Analyte | Propofol glucuronide | nih.gov |
| Biological Matrix | Hair | kcasbio.comnih.gov |
| Precursor-to-Product Ion Transition (Propofol glucuronide) | m/z 353 → 175, 113 | nih.govresearchgate.net |
| Precursor-to-Product Ion Transition (Propofol glucuronide-d17) | m/z 370 → 175, 113 | nih.govresearchgate.net |
| Limit of Detection (LOD) | 2 pg/mg | nih.gov |
| Limit of Quantification (LOQ) | 5 pg/mg | nih.gov |
| **Calibration Curve Correlation Coefficient (R²) ** | 0.9997 | nih.gov |
This data underscores the precision and sensitivity achieved in a biomarker validation study, which is made possible by the use of a deuterated internal standard like Propofol Glucuronide-d17. While direct pre-clinical studies on biomarker discovery involving "this compound" are not the focus, its role in enabling such research through analytical validation is paramount. The development of reliable methods for quantifying metabolites is a cornerstone of metabolomics studies, which are increasingly used in pre-clinical research to discover novel biomarkers for disease states and drug responses. nih.gov
Applications of Propofol Glucuronide D17 Methyl Ester As a Research Tool
Quantitative Bioanalysis in Pre-clinical Drug Metabolism and Pharmacokinetics (DMPK) Studies
In the realm of pre-clinical drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug metabolites is paramount to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Propofol (B549288) Glucuronide-d17 Methyl Ester serves as an ideal internal standard for the quantitative bioanalysis of propofol and its metabolites, particularly propofol glucuronide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Because Propofol Glucuronide-d17 Methyl Ester is chemically identical to the analyte of interest (propofol glucuronide) but has a different mass due to the presence of 17 deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
A validated LC-MS/MS method for the quantification of propofol metabolites in urine utilized a stable isotope internal standard for propofol glucuronide (PG). researchgate.net This method demonstrated excellent linearity, precision, and accuracy, making it suitable for clinical and forensic monitoring of propofol use. researchgate.net The table below summarizes the validation parameters for the quantification of propofol glucuronide using a deuterated internal standard.
| Validation Parameter | Result |
| Linear Calibration Model | 100–10,000 ng/mL |
| Average Coefficient of Variation | 6.5% |
| Percent Bias | -4.2 ng/mL |
| Application | Sensitive detection of propofol misuse |
This data is based on a study that used a stable isotope internal standard for propofol glucuronide, demonstrating the utility of such compounds in quantitative bioanalysis. researchgate.net
Tracer for Elucidating Novel Metabolic Pathways and Enzyme Activities
Stable isotope-labeled compounds like this compound are powerful tracers for elucidating metabolic pathways and the activity of enzymes involved in these processes. By introducing the labeled compound into a biological system (e.g., in vitro cell cultures or in vivo animal models), researchers can track the metabolic fate of the compound with high specificity.
The use of stable isotope-resolved metabolomics (SIRM) allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov While specific studies using this compound to trace novel pathways are not yet widely published, the principle is well-established. For instance, administering this compound would allow researchers to investigate potential downstream metabolism or enterohepatic recirculation of propofol glucuronide. The deuterium label would differentiate the administered metabolite from any endogenously formed propofol glucuronide, enabling precise tracking. This technique is invaluable for discovering previously unknown metabolic transformations or quantifying the flux through different metabolic routes. nih.govcreative-proteomics.comnih.gov
Reference Standard for the Identification and Quantification of Propofol Metabolites
This compound is commercially available as a certified reference material, which is essential for the accurate identification and quantification of propofol metabolites in biological samples. In analytical chemistry, a reference standard is a highly purified compound used as a benchmark for confirming the identity and measuring the concentration of an analyte.
In the analysis of propofol metabolism, the primary metabolite is propofol glucuronide. nih.gov A sensitive and selective LC-MS/MS method for the analysis of propofol and its major metabolites in urine was developed and validated for forensic and clinical testing. researchgate.net This method relied on the use of a stable isotope-labeled internal standard for propofol glucuronide, which is a testament to the importance of such reference materials. researchgate.net The use of this compound as a reference standard ensures the reliability and reproducibility of analytical methods for monitoring propofol exposure and metabolism.
The following table highlights the key propofol metabolites and the role of a deuterated standard in their analysis.
| Analyte | Importance | Role of Deuterated Standard |
| Propofol | Parent Drug | Not directly applicable for metabolite analysis |
| Propofol Glucuronide (PG) | Major Metabolite | Used as an internal standard for accurate quantification |
| 4-hydroxypropofol 1-glucuronide (1-QG) | Metabolite | A deuterated standard for this compound would improve quantification |
| 4-hydroxypropofol 4-glucuronide (4-QG) | Metabolite | A deuterated standard for this compound would improve quantification |
| 4-hydroxypropofol 4-sulfate (4-QS) | Metabolite | A deuterated standard for this compound would improve quantification |
This table illustrates the main metabolites of propofol and emphasizes the critical role of deuterated standards, such as this compound, in their accurate measurement. researchgate.net
Probing Enzyme Specificity and Kinetic Parameters in Enzymology Research
The study of enzyme kinetics and specificity is crucial for understanding the role of metabolizing enzymes in drug disposition and potential drug-drug interactions. Propofol is primarily metabolized by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the major enzyme responsible for its glucuronidation. researchgate.net Propofol itself is often used as a probe substrate to study the activity of UGT1A9. nih.gov
The use of deuterated substrates like this compound can be instrumental in probing the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the rate of enzymatic cleavage of propofol glucuronide with its deuterated counterpart, researchers can gain insights into the reaction mechanism and the rate-limiting steps of the enzymatic process.
Furthermore, studies have shown that propofol can act as a modulator of UGT enzymes, sometimes activating or inhibiting the metabolism of other substrates in a substrate-dependent manner. nih.govnih.gov For example, propofol was found to activate the glucuronidation of 4-methylumbelliferone (B1674119) by UGT1A1, while inhibiting the glucuronidation of estradiol (B170435) by the same enzyme. nih.gov The use of isotopically labeled compounds in such studies can help to dissect these complex interactions with greater precision. While direct studies utilizing this compound for probing UGT specificity are emerging, the principles of using labeled compounds in enzyme kinetics are well-established and offer a promising avenue for future research in this area. nih.govaalto.fi
The table below summarizes the key UGT enzymes involved in propofol metabolism and how a deuterated substrate could be used to study their kinetics.
| UGT Isoform | Role in Propofol Metabolism | Potential Application of Deuterated Substrate |
| UGT1A9 | Major enzyme for propofol glucuronidation | Determine kinetic isotope effect of glucuronidation |
| UGT1A1 | Minor role; subject to modulation by propofol | Investigate the mechanism of substrate-dependent modulation |
| UGT1A8 | Involved in intestinal metabolism of propofol | Study enzyme kinetics in extrahepatic tissues |
This table outlines the primary UGT enzymes that metabolize propofol and the potential research applications of a deuterated substrate like this compound in understanding their function. researchgate.netnih.govnih.gov
Advancing Propofol Research: Emerging Roles for this compound
The study of drug metabolism and disposition is undergoing a significant transformation, driven by technological advancements and novel research paradigms. Within this landscape, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and reliability of analytical data. This compound, a deuterated analog of a primary propofol metabolite, serves as a critical component in the analytical chemist's toolkit. Its utility is central to pushing the boundaries of research in several key areas, from systems-level biological understanding to the development of predictive metabolic models. This article explores the emerging research directions and future perspectives for this compound, focusing on its application in cutting-edge scientific inquiry.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Propofol Glucuronide-d17 Methyl Ester in preclinical studies?
- Answer : Synthesis typically involves deuterium labeling at specific positions to ensure isotopic purity, followed by methyl esterification. Characterization requires liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and nuclear magnetic resonance (NMR) for isotopic enrichment verification. Solid-phase extraction (SPE) using anion exchange columns (e.g., Quaternary Amine with chloride counterion) is critical for isolating metabolites from biological matrices . Purity validation should adhere to guidelines from analytical journals, emphasizing reproducibility and contamination control .
Q. How should researchers validate analytical methods for quantifying this compound in urine or plasma?
- Answer : Method validation must include specificity (to distinguish from endogenous glucuronides), sensitivity (limit of detection <1 ng/mL), and precision (inter-day CV <15%). Use deuterated internal standards (e.g., PPFG-d17) to correct for matrix effects in LC-MS/MS. Cross-validate results against certified reference materials from suppliers like Cerilliant Corporation . Ensure compliance with FDA guidelines for bioanalytical method validation, including stability testing under storage conditions .
Advanced Research Questions
Q. What experimental design considerations are critical for studying species-specific differences in this compound metabolism?
- Answer : Comparative studies should include in vitro hepatocyte models (human vs. rodent) to assess glucuronidation kinetics. Use stable isotope tracing to differentiate host vs. microbial metabolism in gut-liver axis studies. For in vivo models, optimize dosing regimens to account for interspecies variability in UDP-glucuronosyltransferase (UGT) activity. Data analysis must incorporate pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates and metabolite half-lives .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
- Answer : Contradictions often arise from variability in sample preparation (e.g., SPE column selection) or ionization efficiency in MS. Address this by standardizing protocols across labs, using shared reference materials, and applying multivariate statistical tools (e.g., principal component analysis) to identify confounding factors. Replicate studies in controlled environments (e.g., matched creatinine levels in urine) to minimize biological variability .
Q. What advanced techniques are suitable for elucidating the role of this compound in drug-drug interactions?
- Answer : Employ in silico docking simulations to predict UGT enzyme binding affinities, followed by in vitro inhibition assays (e.g., human liver microsomes with probe substrates like 17β-estradiol glucuronide). Use targeted proteomics to quantify UGT isoform expression in tissues. For clinical relevance, integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate interaction risks .
Methodological and Ethical Considerations
Q. How should researchers address ethical challenges in human studies involving this compound exposure?
- Answer : Protocols must comply with IRB requirements, including informed consent for biospecimen collection (e.g., urine, plasma). Anonymize data to protect participant privacy, especially in occupational exposure studies (e.g., anesthesiology professionals). Reference established frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align study goals with ethical standards .
Q. What strategies ensure reproducibility in large-scale metabolomic studies of this compound?
- Answer : Standardize data reporting using MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Implement open-access data repositories (e.g., MetaboLights) for raw LC-MS files and metadata. Include negative controls (e.g., solvent blanks) in every batch to detect instrumental drift .
Data Presentation and Publication Standards
Q. How should conflicting results about this compound’s stability in biological matrices be addressed in manuscripts?
- Answer : Disclose storage conditions (e.g., -80°C vs. freeze-thaw cycles) and preprocessing steps (e.g., acidification of urine) in the Methods section. Use supplementary tables to compare stability data across studies. Discuss potential degradation pathways (e.g., enzymatic hydrolysis) and mitigation strategies (e.g., protease inhibitors) .
Q. What structural details must be included in publications to enable replication of this compound synthesis?
- Answer : Provide exact reaction conditions (temperature, pH, catalyst), deuterium incorporation rates (e.g., ≥98% purity), and chromatographic parameters (e.g., column type, gradient elution program). Reference CAS numbers (e.g., 6556-12-3 for D-glucuronic acid) and supplier catalog codes for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
